molecular formula C19H23N3S B12001119 N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine

N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine

Cat. No.: B12001119
M. Wt: 325.5 g/mol
InChI Key: OTMRNEAGIPQZIV-UHFFFAOYSA-N
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Description

N’,N’-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine is a complex organic compound with the molecular formula C19H23N3S It is characterized by the presence of a quinoline ring substituted with a thiophene group and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophen-2-ylquinoline with N,N-diethylethylenediamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as anhydrous pyridine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N’,N’-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline and thiophene compounds .

Scientific Research Applications

N’,N’-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N’,N’-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinoline and thiophene moieties may play a crucial role in binding to these targets and exerting the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C19H23N3S

Molecular Weight

325.5 g/mol

IUPAC Name

N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C19H23N3S/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21)

InChI Key

OTMRNEAGIPQZIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3

Origin of Product

United States

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